2-(2,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
Overview
Description
2-(2,4-Dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2,4-dimethylphenol: This can be synthesized through the alkylation of phenol with dimethyl sulfate.
Formation of 2,4-dimethylphenoxyacetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(2,4-dimethylphenoxy)acetamide: The acid is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia.
Coupling with 4-(4-pyridinylmethyl)aniline: The final step involves coupling the amide with 4-(4-pyridinylmethyl)aniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)acetamide: A simpler analog with similar chemical properties but lacking the pyridinylmethyl group.
4-(4-Pyridinylmethyl)aniline: Another related compound that shares the pyridinylmethyl group but lacks the phenoxyacetamide moiety.
Uniqueness
2-(2,4-Dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-3-8-21(17(2)13-16)26-15-22(25)24-20-6-4-18(5-7-20)14-19-9-11-23-12-10-19/h3-13H,14-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUPUYHFJXOYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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